![molecular formula C18H17FN4O3S B2881798 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-5-carboxamide CAS No. 2034453-79-5](/img/structure/B2881798.png)
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-5-carboxamide
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Description
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the fluoro-substituted methyl group and the dioxido-benzo[c][1,2,5]thiadiazol group. These groups could potentially undergo a variety of chemical reactions, including nucleophilic substitution reactions, electrophilic aromatic substitution reactions, and redox reactions .Scientific Research Applications
Antimicrobial and Antitubercular Activities
Microwave-assisted Synthesis and Biological Activities
Research involving the synthesis of hybrid molecules containing various pharmacophoric groups has shown significant antimicrobial, antilipase, and antiurease activities. Such studies suggest the potential for compounds with similar structural motifs to serve as leads in the development of new antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Thiazole and Thiadiazole Derivatives
The creation of thiazole and thiadiazole derivatives, through various synthetic methods, has been explored for their potent antimicrobial properties, including antitubercular activities. This underscores the importance of these scaffolds in the search for novel antimicrobial agents (Başoğlu, Yolal, Demirba, & Bektaş, 2012).
Anticancer Activity
Thiazole-carboxamide Derivatives
The design, synthesis, and biological evaluation of novel 1,3,4-thiadiazole derivatives bearing a semicarbazone moiety have shown significant anti-bacterial activities against certain pathogens and suggest potential for anticancer activities. The structural motif present in these compounds, particularly those involving thiazole and thiadiazole rings, indicates their utility in developing anticancer therapeutics (Wan et al., 2018).
Synthesis and Anticancer Activity of Bis(indolyl) Thiadiazoles
The synthesis of 3,5-bis(indolyl)-1,2,4-thiadiazoles and their evaluation against selected human cancer cell lines demonstrate the anticancer potential of compounds with indolyl and thiadiazole structures. Such compounds, particularly those with specific substituents, have shown potent activity, highlighting the relevance of these chemical structures in anticancer drug design (Kumar et al., 2011).
properties
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-1H-indole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3S/c1-22-16-5-3-14(19)11-17(16)23(27(22,25)26)9-8-21-18(24)13-2-4-15-12(10-13)6-7-20-15/h2-7,10-11,20H,8-9H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFOACAZWHDNOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C3=CC4=C(C=C3)NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-5-carboxamide |
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